molecular formula C9H9Cl3N6O3 B14006707 N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) CAS No. 30360-27-1

N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)

Cat. No.: B14006707
CAS No.: 30360-27-1
M. Wt: 355.6 g/mol
InChI Key: YJJIEWIAKNUQIA-UHFFFAOYSA-N
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Description

Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] is an organic compound with a complex structure that includes a triazine ring substituted with acetamide and chloro groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chloro groups.

Scientific Research Applications

Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] is unique due to its specific combination of acetamide and chloro substituents on the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields.

Properties

CAS No.

30360-27-1

Molecular Formula

C9H9Cl3N6O3

Molecular Weight

355.6 g/mol

IUPAC Name

N-[4,6-bis[(2-chloroacetyl)amino]-1,3,5-triazin-2-yl]-2-chloroacetamide

InChI

InChI=1S/C9H9Cl3N6O3/c10-1-4(19)13-7-16-8(14-5(20)2-11)18-9(17-7)15-6(21)3-12/h1-3H2,(H3,13,14,15,16,17,18,19,20,21)

InChI Key

YJJIEWIAKNUQIA-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC1=NC(=NC(=N1)NC(=O)CCl)NC(=O)CCl)Cl

Origin of Product

United States

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